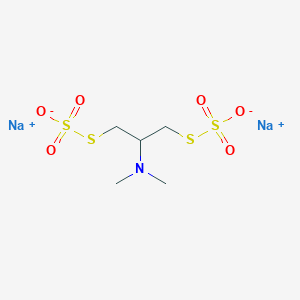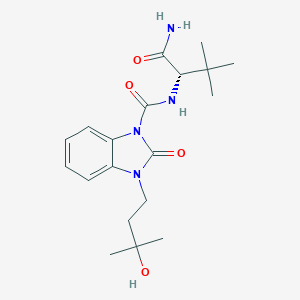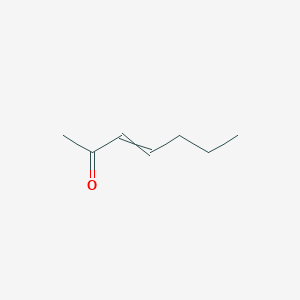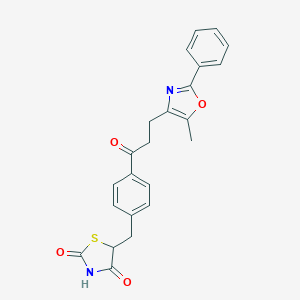
Darglitazone
Vue d'ensemble
Description
Darglitazone, also known as CP 86325-2, is a member of the thiazolidinedione class of drugs . It is an agonist of peroxisome proliferator-activated receptor-γ (PPAR-γ), a member of the nuclear receptor superfamily of transcription factors .
Synthesis Analysis
The synthesis of Darglitazone involves a variety of insulin-sensitizing effects, such as improving glycemic and lipidemic control . It was researched by Pfizer as a treatment for metabolic disorders such as type 2 diabetes mellitus . The synthesis of Darglitazone involves the design and analysis of 2 - (4 - ((substituted phenylimino)methyl)phenoxy)acetic acid derivatives .
Molecular Structure Analysis
Darglitazone has a molecular formula of C23H20N2O4S . Its molecular weight is 420.48 g/mol . The structure of Darglitazone includes a 5-methyl-2-phenyl-1,3-oxazol-4-yl group, a propanoyl group, and a benzyl group attached to a 1,3-thiazolidine-2,4-dione ring .
Physical And Chemical Properties Analysis
Darglitazone has a density of 1.3±0.1 g/cm³ . Its molar refractivity is 113.7±0.3 cm³ . It has 6 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds . Its polar surface area is 115 Ų .
Applications De Recherche Scientifique
PPAR-γ Agonist
Darglitazone is a member of the thiazolidinedione class of drugs and an agonist of peroxisome proliferator-activated receptor-γ (PPAR-γ), an orphan member of the nuclear receptor superfamily of transcription factors . This means it can bind to PPAR-γ and activate it, which can have various effects on the body.
Insulin Sensitizer
Darglitazone has a variety of insulin-sensitizing effects . It can improve glycemic control, which is beneficial for managing blood sugar levels, especially in people with type 2 diabetes mellitus .
Lipidemic Control
In addition to its effects on blood sugar, Darglitazone can also improve lipidemic control . This means it can help regulate the levels of lipids (fats) in the blood, which is important for cardiovascular health.
Treatment of Metabolic Disorders
Darglitazone was researched by Pfizer as a treatment of metabolic disorders such as type 2 diabetes mellitus . Its insulin-sensitizing and lipidemic control effects make it potentially useful for treating these conditions.
Reduction of Inflammatory Responses
In a study, Darglitazone was found to restore the compromised proinflammatory response(s) in the diabetic mouse at 4 hours but suppress subsequent inflammatory responses at 8 and 24 hours in both control and diabetic mice . This suggests that Darglitazone could potentially be used to modulate inflammatory responses in certain conditions.
Neuroprotective Effects
Darglitazone has been shown to reduce the infarct size in diabetic mice after a hypoxic-ischemic (H/I) insult . This suggests that Darglitazone could have neuroprotective effects, potentially making it useful in the treatment of conditions like stroke or other forms of brain injury.
Mécanisme D'action
Target of Action
Darglitazone is a member of the thiazolidinedione class of drugs and primarily targets the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is an orphan member of the nuclear receptor superfamily of transcription factors .
Mode of Action
As an agonist of PPAR-γ, Darglitazone binds to this receptor, activating it . This activation leads to a variety of insulin-sensitizing effects, such as improving glycemic and lipidemic control .
Biochemical Pathways
The activation of PPAR-γ by Darglitazone influences several biochemical pathways. It enhances insulin-mediated suppression of systemic free fatty acid mobilization while increasing the capacity to mobilize free fatty acids during fasting . It also increases free fatty acid trafficking into adipose tissue by increasing the ability of adipose tissue to take up and store free fatty acids .
Pharmacokinetics
It is known that darglitazone is more orally potent in restoring euglycemia compared to other thiazolidinediones .
Result of Action
Darglitazone’s action results in a variety of molecular and cellular effects. It has been shown to restore euglycemia and normalize elevated corticosterone, triglycerides, and very-low-density lipoprotein levels . In addition, Darglitazone treatment has been associated with a reduction in infarct size in certain models .
Action Environment
The efficacy and stability of Darglitazone’s action can be influenced by various environmental factors. For instance, in a study involving obese subjects, Darglitazone was administered once a day for 14 days, resulting in significant metabolic effects . This suggests that the patient’s metabolic state and the timing of drug administration can impact the effectiveness of Darglitazone.
Propriétés
IUPAC Name |
5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20/h2-10,20H,11-13H2,1H3,(H,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKNSPHAFATFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057644 | |
| Record name | Darglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Darglitazone | |
CAS RN |
141200-24-0 | |
| Record name | Darglitazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141200-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Darglitazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141200240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Darglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Darglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DARGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVP9C03Z3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




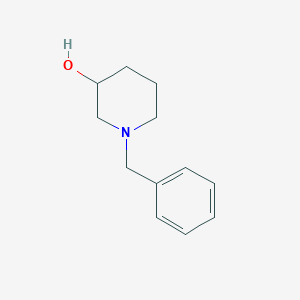

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)


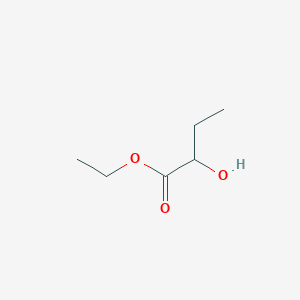
![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)

